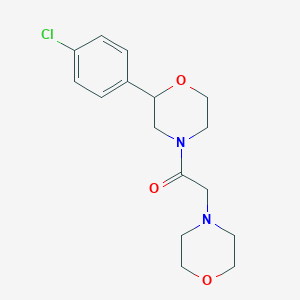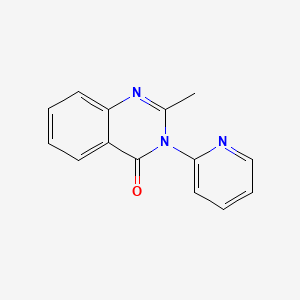
2-methyl-3-(2-pyridinyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-methyl-3-(2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is synthesized through a multi-step process, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 2-methyl-3-(2-pyridinyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been shown to bind to certain receptors in the brain, which may be responsible for its potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to exhibit antitumor activity, and has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal activity, and has been shown to inhibit the growth of certain bacteria and fungi. In the brain, this compound has been shown to bind to certain receptors, which may be responsible for its potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-3-(2-pyridinyl)-4(3H)-quinazolinone in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. Additionally, this compound exhibits a range of potential applications, including antitumor, antibacterial, antifungal, and Alzheimer's disease treatment. However, there are also limitations to using this compound in lab experiments. For example, it may be difficult to obtain in large quantities, and its potential side effects and toxicity may need to be further studied.
Orientations Futures
There are many potential future directions for research involving 2-methyl-3-(2-pyridinyl)-4(3H)-quinazolinone. One area of research could involve further studying its potential applications in the treatment of Alzheimer's disease, and exploring its effects on specific receptors in the brain. Additionally, further research could be conducted to explore its potential applications in the treatment of other diseases, such as cancer and bacterial or fungal infections. Finally, research could be conducted to further optimize the synthesis method for this compound, and to explore potential modifications to its structure to improve its efficacy and reduce potential side effects.
Applications De Recherche Scientifique
2-methyl-3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antitumor activity, and has been studied as a potential treatment for cancer. Additionally, it has been studied for its potential applications in the treatment of Alzheimer's disease, as well as for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2-methyl-3-pyridin-2-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-16-12-7-3-2-6-11(12)14(18)17(10)13-8-4-5-9-15-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJAQXJDYDHLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237475 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890-03-9 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)
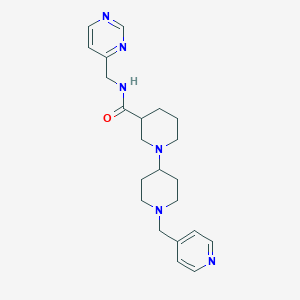
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)
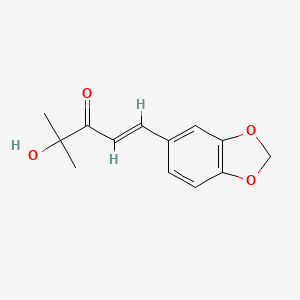
![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
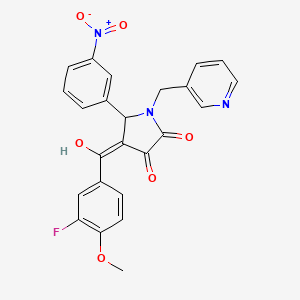
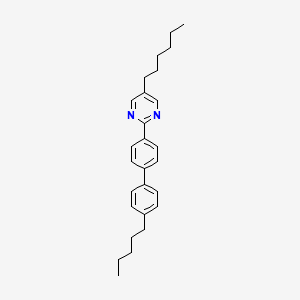
![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
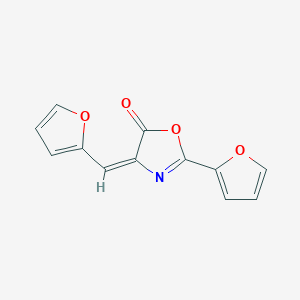
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
